molecular formula C14H19N B11711536 3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane

3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane

Cat. No.: B11711536
M. Wt: 201.31 g/mol
InChI Key: CKGZXCLOGOBTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-6,6-dimethyl-3-azabicyclo[310]hexane is a heterocyclic compound containing a nitrogen atom within its bicyclic structureIt is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane can be achieved through various methods. One efficient approach involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous THF, combined with N,N’-Bis(p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate. The final step involves the intramolecular cyclopropanation of alpha-diazoacetate using Ru (II) catalysis .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for higher yields and efficiency, often involving advanced catalytic systems and continuous flow reactors to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane serves as a crucial intermediate in the synthesis of antiviral medications:

  • Boceprevir : A protease inhibitor used for treating hepatitis C, where this compound plays a role in inhibiting viral replication by targeting viral proteases.
  • PF-07321332 : An oral medication for COVID-19 that also utilizes this compound in its synthesis, demonstrating its relevance in contemporary therapeutic development.

Research indicates that this compound exhibits significant biological activity:

  • Enzyme Modulation : It acts as a modulator of enzyme activity, influencing biochemical pathways related to viral replication.
  • Cellular Effects : The compound's interaction with cellular proteins and enzymes can lead to altered gene expression and metabolic processes in infected cells.

Industrial Applications

The derivatives of this compound are utilized in various industrial processes:

  • Pharmaceutical Manufacturing : Its derivatives are essential for the production of various pharmaceutical agents beyond antiviral drugs.
  • Chemical Synthesis : The compound serves as a building block for synthesizing complex organic molecules, contributing to advancements in organic chemistry.

Case Study 1: Development of Antiviral Agents

A study highlighted the use of this compound in synthesizing boceprevir, demonstrating its effectiveness as an antiviral agent against hepatitis C virus (HCV). The compound was shown to inhibit HCV replication through targeted protease inhibition, significantly impacting treatment protocols.

Case Study 2: COVID-19 Therapeutics

Recent research has focused on the role of this compound in developing PF-07321332, an oral therapeutic for COVID-19. The synthesis process highlighted the efficiency and effectiveness of using this compound as an intermediate, showcasing its potential in addressing urgent public health challenges.

Comparison with Related Compounds

The unique structure of this compound differentiates it from similar bicyclic compounds:

Compound NameStructural FeaturesApplications
3-Azabicyclo[3.1.0]hexaneLacks dimethyl groupsLimited reactivity
2-Carboxy-3-azabicyclo[3.1.0]hexaneContains additional carboxylate groupAltered chemical behavior

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane stands out due to its benzyl group, which enhances its chemical reactivity and potential for functionalization. This unique feature makes it a valuable intermediate in the synthesis of complex pharmaceuticals and fine chemicals .

Biological Activity

3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, which have been explored in recent studies.

  • Molecular Formula : C14H19N
  • Molecular Weight : 201.307 g/mol
  • CAS Number : 1037559-68-4

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its cytotoxic effects against various cancer cell lines and its role as a potential inhibitor of viral proteases.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly squamous carcinoma cells (A431) and fibroblast cells (3T3). The following table summarizes the IC50 values observed in various assays:

Cell LineIC50 Value (µg/mL)Selectivity
A43120 - 49High
HaCaT30 - 47Moderate
3T3>250Low
HeLa195Moderate
MCF-7Not specifiedN/A

These results indicate that this compound may be a promising candidate for further development as an anti-cancer agent due to its selective toxicity towards tumor cells while sparing normal fibroblast cells .

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. This was supported by assays that demonstrated increased levels of apoptotic markers in treated A431 cells compared to controls .

Case Studies and Research Findings

  • Cytotoxicity Against Squamous Carcinoma Cells : A study conducted on A431 cells showed that treatment with the compound resulted in a significant decrease in cell viability, indicating its potential as a therapeutic agent against skin cancers .
  • Viral Protease Inhibition : The compound has also been identified as a key intermediate for developing inhibitors targeting the hepatitis C virus (HCV) protease. This suggests a dual functionality where it may serve both as an anticancer and antiviral agent .

Hemocompatibility Studies

Hemocompatibility studies indicated low hemolysis rates at concentrations up to 80 µg/mL, suggesting that the compound may be safe for use in vivo without significant adverse effects on blood components .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane, and how can they be methodologically addressed?

  • Answer : The synthesis of this bicyclic amine involves overcoming steric hindrance and regioselectivity issues due to its rigid fused-ring structure. Enzymatic oxidative desymmetrization using engineered monoamine oxidase mutants (e.g., MAO-N D11 or MAO-N 401) has been demonstrated to resolve stereochemical challenges, enabling large-scale production of enantiopure intermediates . Transition-metal-free catalytic systems and optimized reaction conditions (e.g., solvent selection, temperature control) are also critical to minimize side reactions and improve yields .

Q. How can the stereochemical configuration of this compound derivatives be accurately characterized?

  • Answer : X-ray diffraction (XRD) is the gold standard for determining absolute stereochemistry. For dynamic analysis, nuclear magnetic resonance (NMR) techniques, such as 1H^1H-13C^13C HSQC and multiplicity-edited experiments, can resolve methyl group oxidation patterns and confirm regioselectivity in metabolites . Computational methods (DFT calculations) complement experimental data by modeling energy-minimized conformers .

Q. What structural features of this compound contribute to its biological activity in preliminary assays?

  • Answer : The bicyclic scaffold provides conformational rigidity, enhancing binding affinity to target proteins. The benzyl group at the 3-position and geminal dimethyl groups at the 6-position influence hydrophobic interactions and metabolic stability. Comparative studies with spiro-fused azabicyclo[3.1.0]hexanes highlight the importance of nitrogen placement for antiviral activity .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives as SARS-CoV-2 main protease (Mpro^\text{pro}) inhibitors?

  • Answer : Molecular docking and molecular dynamics (MD) simulations reveal that the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane moiety disrupts hydrogen bonding between the P2/P3 amide linkage and Mpro^\text{pro}, improving inhibitor specificity. Free-energy perturbation (FEP) calculations further optimize substituent interactions with the S2 pocket . These insights informed the development of nirmatrelvir (PF-07321332), a key component of Paxlovid™ .

Q. What metabolic pathways are associated with this compound, and how can its pharmacokinetic profile be enhanced?

  • Answer : Cytochrome P450-mediated oxidation at the geminal dimethyl groups generates hydroxylated metabolites (e.g., PF-07329265), detected via LC-HRMS/NMR. Structural modifications, such as fluorination or cyclopropane ring stabilization, reduce oxidative susceptibility while maintaining antiviral efficacy. In vivo microdialysis studies in rats confirm improved brain penetration (B/B > 4) for derivatives with optimized logP values .

Q. How do enzymatic assays differentiate the activity of this compound from structurally related amines?

  • Answer : Cold-adapted monoamine oxidases (e.g., MAO P3 from Pseudogymnoascus sp.) exhibit 100% oxidation efficiency for this compound, compared to <30% for simpler amines like sec-butylamine. Activity correlates with the compound’s strained bicyclic structure, which lowers the activation energy for enzymatic desymmetrization .

Q. Methodological Considerations

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, protease isoforms). Standardized protocols, such as time-resolved crystallography for Mpro^\text{pro} inhibition studies, coupled with orthogonal assays (e.g., surface plasmon resonance), validate target engagement . Meta-analyses of structure-activity relationships (SAR) across related bicyclic amines further clarify mechanistic outliers .

Q. How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?

  • Answer : Solvent-free reactions and biocatalytic cascades using immobilized enzymes (e.g., MAO-N mutants) reduce waste generation. Life-cycle assessments (LCAs) demonstrate that replacing volatile organic solvents with ionic liquids or supercritical CO2_2 lowers the environmental footprint by >40% .

Properties

IUPAC Name

3-benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-14(2)12-9-15(10-13(12)14)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGZXCLOGOBTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CN(C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.